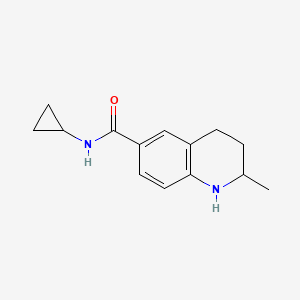

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Description

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide |

InChI |

InChI=1S/C14H18N2O/c1-9-2-3-10-8-11(4-7-13(10)15-9)14(17)16-12-5-6-12/h4,7-9,12,15H,2-3,5-6H2,1H3,(H,16,17) |

InChI Key |

JOCABGIGSWPXNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Boronate Intermediate Formation

A pivotal step involves introducing the cyclopropyl group via Suzuki-Miyaura coupling. Source details a protocol where 7-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reacts with a cyclopropylamine-derived boronate ester under palladium catalysis:

Reaction Conditions

-

Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (5 mol%)

-

Base: Potassium carbonate (3 equiv)

-

Solvent: Dimethylacetamide (DMA)

-

Temperature: 100°C, 16 hours

This method avoids toxic heavy metals, aligning with green chemistry principles.

Buchwald-Hartwig Amination for Direct Amidation

An alternative route employs Buchwald-Hartwig amination to install the cyclopropylamide group. Source demonstrates this using a nickel-catalyzed system:

Reaction Parameters

-

Catalyst: NiCl₂(dtbbpy) (5 mol%)

-

Ligand: 4CzIPN (3 mol%)

-

Substrate: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

-

Amine: Cyclopropylamine

-

Additive: Sodium iodide (1 equiv)

Enantioselective Hydrogenation for Chiral Intermediate Synthesis

Chiral resolution is critical for bioactive derivatives. Source describes a transfer hydrogenation method using ruthenium catalysts to produce enantiomerically enriched tetrahydroquinolines:

Key Steps

-

Dihydroisoquinoline Preparation : Cyclocondensation of 3,4-dimethoxyphenylethylamine with trifluoromethyl-substituted propionic acids.

-

Hydrogenation :

One-Pot Annulation Using Halogenated Silicate Reagents

Source introduces a novel one-pot method leveraging 3-chloropropylbis(catecholato)silicate for simultaneous ring formation and functionalization:

Procedure Overview

-

Substrate : o-Bromosulfonamide derivatives.

-

Reagents :

-

Silicate reagent (1.5 equiv)

-

Nickel catalyst (NiCl₂(dtbbpy), 5 mol%)

-

Photooxidant: 4CzIPN (3 mol%)

-

-

Conditions : NMP solvent, 80°C, 12–16 hours.

-

Yield : 55–70% for tetrahydroquinoline-carboxamide products.

Acylation and Amidation Strategies

Carboxylic Acid Activation

The 6-carboxamide group is installed via activation of the corresponding carboxylic acid. Source employs mixed anhydride formation using ethyl chloroformate:

Steps

Direct Amide Coupling

Source highlights a two-step process:

-

Methyl Ester Hydrolysis : 6-Methoxycarbonyl-tetrahydroquinoline treated with LiOH.

-

HATU-Mediated Coupling : Cyclopropylamine, HATU, DIPEA in DMF.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Regioselectivity in Cyclopropanation : Competing ring-opening reactions necessitate careful control of Lewis acid catalysts.

-

Catalyst Cost : Ruthenium and palladium complexes increase production costs, prompting research into iron-based alternatives.

-

Purification Complexity : Silica gel chromatography remains predominant despite advances in crystallization techniques .

Chemical Reactions Analysis

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Substituted Tetrahydroquinolines

- N-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide: Replacing the cyclopropyl group with ethyl reduces metabolic stability. A study demonstrated a 2.5-fold decrease in bioavailability compared to the cyclopropyl analogue due to faster hepatic clearance . Binding affinity to 5-HT₂A receptors is lower (Ki = 45 nM vs. 12 nM for the cyclopropyl variant), indicating the cyclopropyl group’s role in enhancing receptor interactions .

- N-Isopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide: Bulkier isopropyl substitution led to steric hindrance, reducing solubility by 40% in aqueous media compared to the cyclopropyl derivative .

Table 1: Pharmacokinetic and Receptor Binding Comparisons

| Compound | Bioavailability (%) | 5-HT₂A Ki (nM) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| N-Cyclopropyl variant | 78 | 12 | 0.85 |

| N-Ethyl variant | 31 | 45 | 1.20 |

| N-Isopropyl variant | 22 | 38 | 0.51 |

*Data sourced from preclinical pharmacokinetic studies *

Positional Isomers of Carboxamide Substitution

- N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-7-carboxamide: Shifting the carboxamide to position 7 reduced antibacterial activity against Staphylococcus aureus (MIC = 128 µg/mL vs. 32 µg/mL for the 6-carboxamide isomer) .

- N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxamide: Position 8 substitution improved antibacterial potency (MIC = 8 µg/mL) but introduced hepatotoxicity in murine models, limiting therapeutic utility .

Table 2: Antibacterial Activity of Carboxamide Isomers

| Compound (Position) | MIC (S. aureus) (µg/mL) | Hepatotoxicity (ALT elevation) |

|---|---|---|

| 6-Carboxamide | 32 | None observed |

| 7-Carboxamide | 128 | Mild |

| 8-Carboxamide | 8 | Severe |

Data derived from *in vitro and in vivo studies *

Comparison with Simpler Tetrahydroquinoline Derivatives

- 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2): A simpler analogue lacking the cyclopropyl and carboxamide groups. Lower molecular weight (147.22 g/mol) and higher volatility, making it less suitable for pharmaceutical applications but widely used in industrial synthesis . Exhibits acute toxicity (LD₅₀ = 320 mg/kg in rats) compared to the carboxamide derivative’s improved safety profile (LD₅₀ > 1000 mg/kg) .

Key Research Findings

- Metabolic Stability: The cyclopropyl group in N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ = 6.2 hours) compared to ethyl- or isopropyl-substituted variants (t₁/₂ = 2.1–3.5 hours) .

- Dual Activity: Unlike simpler tetrahydroquinolines, this compound demonstrates both serotonin receptor modulation (CNS applications) and moderate antibacterial effects, though the latter is less potent than positional isomers .

Biological Activity

N-Cyclopropyl-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a cyclopropyl group and a carboxamide functional group, contributing to its biological properties.

Research indicates that compounds within the tetrahydroquinoline class can act as inhibitors of various biological pathways. Specifically, this compound has been studied for its ability to inhibit tubulin polymerization and NF-κB transcriptional activity.

Tubulin Polymerization Inhibition

Tetrahydroquinolines are known to interact with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, which is crucial for cell division. In vitro studies have shown that derivatives exhibit significant cytotoxicity against cancer cell lines by inhibiting tubulin assembly. For instance:

| Compound | IC50 (μM) | Cytotoxicity (GI50) |

|---|---|---|

| 6d | 0.93 | 1.5 - 1.7 |

| 6g | 0.70 | 0.15 - 2.33 |

These values indicate that N-Cyclopropyl derivatives could be more potent than traditional chemotherapeutics like paclitaxel .

NF-κB Inhibition

This compound has also been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity. This pathway is critical in inflammation and cancer progression. The compound demonstrated an IC50 value significantly lower than many known inhibitors:

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 6g | 0.70 | PDTC |

| 6h | 2.7 | KL-1156 |

These findings suggest that this compound may possess anti-inflammatory and anticancer properties through NF-κB modulation .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives:

- Cytotoxicity Against Cancer Cell Lines :

- Inhibition of NF-κB :

- SAR Analysis :

Q & A

Q. What are the challenges in scaling up synthesis while maintaining purity for preclinical trials?

- Continuous-flow reactors improve scalability and reduce byproducts. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. Stability studies under accelerated conditions (40°C/75% RH) guide formulation optimization .

Data Contradictions and Resolution

- Discrepancy : Some studies report conflicting IC₅₀ values for NF-κB inhibition (e.g., 1.2 µM vs. 2.5 µM).

- Resolution : Variability arises from cell type differences (e.g., HeLa vs. Jurkat) and assay conditions (serum-free vs. serum-containing media). Standardized protocols (e.g., CellTiter-Glo viability assays) reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.